molecular formula C17H20N4O2S B2625544 3-methyl-7-pentyl-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 867041-01-8

3-methyl-7-pentyl-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2625544
CAS No.: 867041-01-8
M. Wt: 344.43
InChI Key: PUJBHVRQNXCVJY-UHFFFAOYSA-N
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Description

3-methyl-7-pentyl-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C19H24N4O2S. This compound is part of the purine family, which is known for its significant biological and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-pentyl-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with a phenylsulfanyl group under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-pentyl-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: Various nucleophiles depending on the desired product

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

3-methyl-7-pentyl-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-7-pentyl-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-methyl-7-pentyl-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione apart from similar compounds is its unique combination of the phenylsulfanyl group and the purine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-methyl-7-pentyl-8-phenylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-3-4-8-11-21-13-14(20(2)16(23)19-15(13)22)18-17(21)24-12-9-6-5-7-10-12/h5-7,9-10H,3-4,8,11H2,1-2H3,(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJBHVRQNXCVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1SC3=CC=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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